molecular formula C9H10N2O3 B12118548 Methyl 2-(carbamoylamino)benzoate CAS No. 2242-77-5

Methyl 2-(carbamoylamino)benzoate

Cat. No.: B12118548
CAS No.: 2242-77-5
M. Wt: 194.19 g/mol
InChI Key: RASJKNFCUWOJAA-UHFFFAOYSA-N
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Description

Methyl 2-(carbamoylamino)benzoate is a benzoic acid derivative characterized by a methyl ester group at the 1-position and a carbamoylamino (urea) substituent at the 2-position of the aromatic ring. The carbamoylamino group (–NH–CO–NH₂) introduces hydrogen-bonding capabilities and enhanced polarity, influencing its chemical reactivity and biological interactions.

Synthetically, this compound can be prepared through condensation reactions between methyl 2-aminobenzoate and carbamoylating agents (e.g., urea or isocyanates). Its stability under physiological conditions and ability to participate in hydrogen-bonding interactions make it a candidate for drug design, particularly in targeting enzymes or receptors sensitive to urea-based ligands .

Properties

CAS No.

2242-77-5

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 2-(carbamoylamino)benzoate

InChI

InChI=1S/C9H10N2O3/c1-14-8(12)6-4-2-3-5-7(6)11-9(10)13/h2-5H,1H3,(H3,10,11,13)

InChI Key

RASJKNFCUWOJAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of methyl 2-aminobenzoate with carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of methanol and benzoic acid derivatives in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is heated under reflux to drive the esterification to completion, followed by purification steps such as distillation or recrystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The chemical and biological properties of methyl 2-(carbamoylamino)benzoate are best understood in comparison to structurally related benzoate esters. Below is a detailed analysis of key analogues:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Functional Group Key Properties Applications References
This compound Carbamoylamino (urea) High polarity, hydrogen-bond donor/acceptor; stable under physiological conditions Enzyme inhibitors, agrochemical intermediates
Methyl 2-(acetylamino)benzoate Acetylamino (amide) Moderate polarity; hydrolytically stable amide bond Analgesics, anti-inflammatory agents
Methyl 2-aminobenzoate Amino (–NH₂) Nucleophilic amine; prone to oxidation and acylation Flavoring agents, precursor for dyes/drugs
Methyl 2-(cyanomethyl)benzoate Cyanomethyl (–CH₂CN) Electrophilic nitrile group; undergoes hydrolysis and cyclization Antimicrobial agents, polymer synthesis
Methyl 4-(benzoylcarbamoylamino)benzoate Benzoylcarbamoylamino (substituted urea) Enhanced lipophilicity; π-π stacking interactions Anticancer research, materials science

Key Findings from Comparative Studies

Reactivity Differences: The urea group in this compound enables participation in diverse hydrogen-bonding interactions, unlike the amide group in methyl 2-(acetylamino)benzoate, which primarily contributes to hydrolytic stability . The cyano group in methyl 2-(cyanomethyl)benzoate facilitates nucleophilic additions (e.g., hydrolysis to carboxylic acids), whereas the urea group in the target compound favors supramolecular assembly .

Biological Activity: Urea derivatives, such as this compound, are investigated for enzyme inhibition (e.g., urease or carbonic anhydrase) due to their ability to mimic transition states or bind catalytic sites . Methyl 2-(acetylamino)benzoate has demonstrated analgesic activity in preclinical studies, attributed to its amide group’s stability and bioavailability .

Positional Effects: Substitution at the 2-position (ortho) versus the 4-position (para) influences steric and electronic properties.

Computational Insights: Density Functional Theory (DFT) studies on similar urea-benzoate hybrids (e.g., methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate) predict strong electrophilic character at the urea moiety, correlating with anti-parasitic activity in molecular docking models .

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